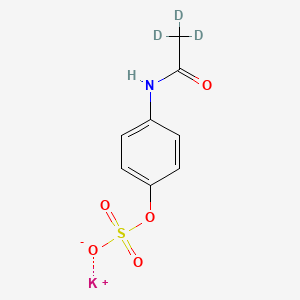

对乙酰氨基酚-D3 硫酸钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetaminophen-D3 sulphate potassium salt is a labeled metabolite of acetaminophen . It is used in pharmaceutical testing .

Molecular Structure Analysis

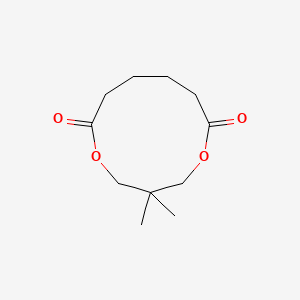

The molecular formula of Acetaminophen-D3 sulphate potassium salt is C8H5D3NO5S.K .Physical and Chemical Properties Analysis

The molecular weight of Acetaminophen-D3 sulphate potassium salt is 272.33 . More detailed physical and chemical properties were not found in my search.科学研究应用

生物化学研究

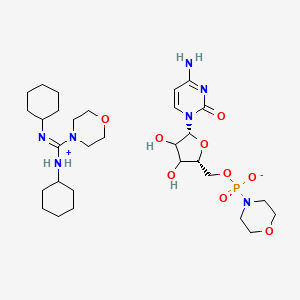

对乙酰氨基酚-D3 硫酸钾盐用于生物化学研究,特别是在异生物质代谢物的研究中 {svg_1}. 异生物质是生物体本身不产生的外来物质,包括药物、污染物和膳食成分。了解这些物质的代谢过程对于评估其安全性及有效性至关重要。

细胞生物学

该化合物还用于细胞生物学研究,特别是细胞死亡研究 {svg_2}. 它可以用来研究细胞死亡的机制,包括铁死亡和坏死 {svg_3}.

免疫学与炎症

在免疫学和炎症领域,对乙酰氨基酚-D3 硫酸钾盐用于研究炎症性脂质介质 {svg_4}. 这些是参与机体对损伤或感染反应的分子。

神经科学

在神经科学中,该化合物用于疼痛研究 {svg_5}. 它可以帮助研究人员了解参与疼痛感知和反应的生化途径。

氧化应激与活性物质

对乙酰氨基酚-D3 硫酸钾盐用于氧化应激和活性物质的研究 {svg_6}. 这包括脂质过氧化、蛋白质氧化以及活性氧和硫物种活性的研究 {svg_7}.

毒理学与异生物质代谢

在毒理学和异生物质代谢领域,该化合物用于研究药物代谢产物和器官特异性毒性 {svg_8}. 这包括对肝毒性和磺基转移酶活性的研究 {svg_9}.

分析标准

对乙酰氨基酚-D3 硫酸钾盐用作对乙酰氨基酚 HPLC 分析中的分析标准 {svg_10}. 高效液相色谱 (HPLC) 是一种分析化学技术,用于分离、识别和量化混合物中的每种成分。

扑热息痛的 II 期代谢产物

该化合物是扑热息痛的 II 期代谢产物 {svg_11}. 它由扑热息痛通过磺基转移酶 (SULT) 同工酶 SULT2A1、SULT1E1、SULT1A1、SULT1A3 和 SULT1A4 形成 {svg_12}. 这使得它在研究扑热息痛的代谢以及这些特定 SULT 同工酶的活性方面很有用。

作用机制

Target of Action

Acetaminophen-D3 sulphate potassium salt, also known as Acetaminophen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation signaling .

Mode of Action

Acetaminophen-D3 sulphate potassium salt inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation signaling, providing relief from symptoms . It is also suggested that Acetaminophen may decrease the excretion rate of potassium sulfate, which could result in a higher serum level .

Biochemical Pathways

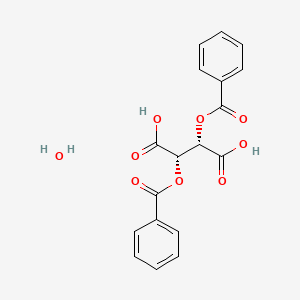

The primary biochemical pathway affected by Acetaminophen-D3 sulphate potassium salt is the prostaglandin synthesis pathway . By inhibiting COX enzymes, Acetaminophen-D3 sulphate potassium salt prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . This leads to a decrease in these signaling molecules, reducing pain and inflammation .

Pharmacokinetics

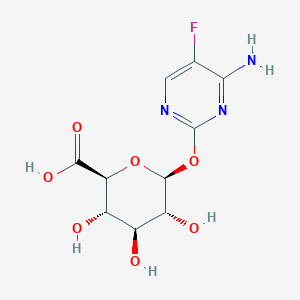

Acetaminophen-D3 sulphate potassium salt is mainly metabolized in the liver through three pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway . The majority of Acetaminophen-D3 sulphate potassium salt is excreted in the urine as glucuronide and sulfate conjugates . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of Acetaminophen-D3 sulphate potassium salt’s action is the reduction of pain and inflammation . By inhibiting the production of prostaglandins, Acetaminophen-D3 sulphate potassium salt decreases the signaling of pain and inflammation to the brain . This provides relief from symptoms such as pain and fever .

Action Environment

The action of Acetaminophen-D3 sulphate potassium salt can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability . It’s important to note that the presence of sodium in certain formulations of Acetaminophen-D3 sulphate potassium salt has been linked to an increased risk of cardiovascular disease .

生化分析

Biochemical Properties

Acetaminophen-D3 Sulphate Potassium Salt modulates the endogenous cannabinoid system . It is known that acetaminophen functions by inhibiting prostaglandin synthesis, strong mediators in a variety of cellular functions .

Cellular Effects

Acetaminophen-D3 Sulphate Potassium Salt, as a metabolite of acetaminophen, influences cell function by inhibiting the creation of prostaglandins, which are compounds that contribute to inflammation and pain .

Molecular Mechanism

The molecular mechanism of Acetaminophen-D3 Sulphate Potassium Salt involves the inhibition of prostaglandin synthesis . This inhibition is achieved through the interaction of acetaminophen with the enzyme cyclooxygenase, leading to a decrease in the production of prostaglandins .

Temporal Effects in Laboratory Settings

The parent compound, acetaminophen, has been shown to have a dose-dependent effect on the plasma and accumulation of its metabolites in the urine .

Dosage Effects in Animal Models

Studies on acetaminophen have shown that overdoses can lead to acute liver failure .

Metabolic Pathways

Acetaminophen-D3 Sulphate Potassium Salt is involved in the metabolic pathways of acetaminophen, which include glucuronidation, sulfation, and cysteine conjugation .

Transport and Distribution

The parent compound, acetaminophen, is known to be distributed throughout the body, reaching peak plasma concentrations within an hour after ingestion .

Subcellular Localization

The parent compound, acetaminophen, is known to be distributed throughout the body, including within cells .

属性

IUPAC Name |

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670069 |

Source

|

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-45-7 |

Source

|

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。